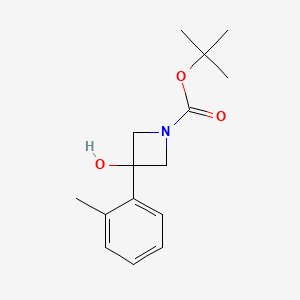

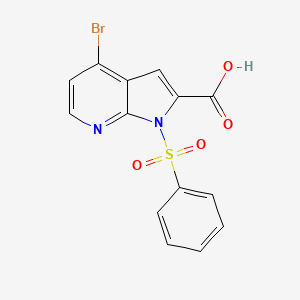

Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate, the SMILES string isOC1(C)CN(S(C2=CC=C(C)C=C2)(=O)=O)C1 and the InChI key is IDDANVBGBWXLHL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For this compound, the molecular weight is 263.332, the density is 1.2±0.1 g/cm3, and the boiling point is 385.0±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

Biodegradation and Environmental Behavior : Research on similar compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), has shown that microorganisms can degrade these substances in soil and groundwater. The studies suggest that aerobic biodegradation pathways initially involve hydroxylation, followed by the formation of various intermediates. The environmental fate of these compounds, including their persistence and transformation in different environmental matrices, offers insights into potential environmental considerations for tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate (Thornton et al., 2020).

Synthetic Applications and Methodologies

Synthetic Phenolic Antioxidants : A review on synthetic phenolic antioxidants (SPAs) outlines their widespread use in industrial and commercial products to prevent oxidative damage. This context may relate to the synthetic utility of this compound in designing molecules with antioxidant properties. The review discusses the occurrence, exposure, and toxicity of SPAs, highlighting the importance of designing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Advanced Materials and Chemical Recycling

Chemical Recycling of Polymers : Research into the chemical recycling of poly(ethylene terephthalate) (PET) discusses methodologies for breaking down PET into its monomers for repolymerization. This research area highlights the importance of chemical recycling and the potential role of novel compounds in facilitating or improving these processes. The focus on sustainability and reducing environmental impact is pertinent across chemical disciplines, including the study and application of this compound (Karayannidis & Achilias, 2007).

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZNVFKKSTTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

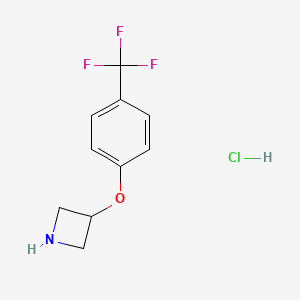

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)

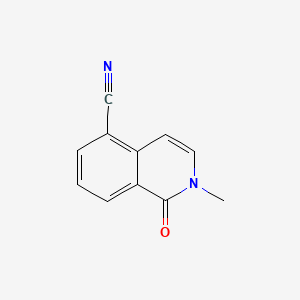

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

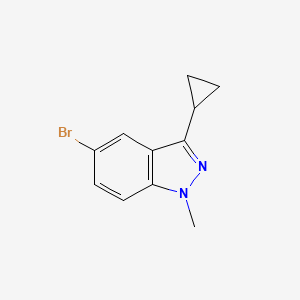

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)